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Compound of Interest

Compound Name: anti-TB agent 1

Cat. No.: B15145723

An In-depth Technical Guide

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global
health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-
resistant (XDR) strains. The lengthy and complex treatment regimens for drug-resistant TB
necessitate the development of novel therapeutics with new mechanisms of action.
Macozinone, also known as PBTZ169, is a first-in-class benzothiazinone derivative that has
emerged as a highly potent clinical-stage agent against TB.[1][2][3] This document provides a
comprehensive overview of Macozinone, focusing on its mechanism, efficacy, and the
experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Cell Wall
Synthesis

Macozinone's primary target is the decaprenylphosphoryl-B-D-ribose 2'-oxidase (DprE1)

enzyme.[1][3][4] DprE1 is a critical flavoenzyme essential for the biosynthesis of two major
components of the mycobacterial cell wall: lipoarabinomannan (LAM) and arabinogalactan
(AG).[5] These arabinan polymers are crucial for the structural integrity and survival of Mtb.

Macozinone is a prodrug that undergoes reductive activation by the reduced flavin adenine
dinucleotide (FAD) cofactor within the DprE1 active site.[1][6] This activation leads to the
formation of a reactive nitroso species, which then forms a covalent bond with a cysteine
residue (Cys387) in the active site of DprE1.[1][6] This irreversible, covalent inhibition
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effectively blocks the enzyme's function, halting the production of essential arabinan polymers

and leading to bacterial cell death.[1][4] This "suicide inhibition" mechanism contributes to its

high potency.[1]
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Caption: Mechanism of Macozinone (PBTZ169) targeting the DprE1 enzyme.

Quantitative Data Presentation

Macozinone demonstrates potent activity against both drug-susceptible and drug-resistant

strains of M. tuberculosis in vitro and has shown efficacy in preclinical and clinical studies.

Table 1: In Vitro Activity of Macozinone (PBTZ169)

. MIC (Minimum

Mycobacterium o
. Assay Type Inhibitory Reference
Strain .
Concentration)
M. tuberculosis Nanomotion
. . 0.3 ng/mL [7]

H37Rv (Lab Strain)  Analysis

M. tuberculosis

Resazurin Microtiter

3-7 times more active

[1]

Assay (REMA) than BTZ043
MDR/XDR Clinical Resazurin Microtiter ) )
Highly Active [1]
Isolates (Panel of 9) Assay (REMA)
] Resazurin Microtiter ) ]
M. bovis BCG Highly Active [1]

Assay (REMA)

| M. smegmatis | Resazurin Microtiter Assay (REMA) | Highly Active |[1] |
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Table 2: Summary of Preclinical and Clinical Efficacy

Study Type

In Vivo
(Preclinical)

Model /
Population

Dose

Mouse
Chronic TB
Model

Not Specified

Key Findings

Combination
with
bedaquiline
and
pyrazinamide
was more
efficient in
reducing
mycobacterial
counts than
the standard
regimen
(isoniazid,
rifampicin,
pyrazinamide).

Reference

[1]

Phase | Clinical

Trial

Healthy Male
Volunteers

Up to 640 mg
daily for 14 days

Good safety and
tolerability
profile.

[2](8]

Phase la (SAD)

Clinical Trial

32 Healthy

Volunteers

Single doses up
to 320 mg

Excellent safety

and tolerability

profile confirmed.

[3]

Phase Ib (MAD)

Clinical Trial

Daily doses up to
1200 mg/day for
14 days

32 Healthy

Volunteers

Very good safety
and tolerability
profile. Plasma
samples showed
ex vivo killing of

M. smegmatis.

[3](8]

| Phase lla (EBA) Clinical Trial | Drug-Susceptible TB Patients | 640 mg/day for 14 days |

Statistically significant Early Bactericidal Activity (EBA) observed. |[2][9] |
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Experimental Protocols

The evaluation of anti-TB agents like Macozinone involves standardized in vitro and in vivo
methodologies to determine efficacy and safety.

Protocol 1: In Vitro Susceptibility Testing - Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay widely used to determine the MIC of compounds against M.
tuberculosis.

o Preparation: A suspension of the target M. tuberculosis strain is prepared in an appropriate
broth medium (e.g., Middlebrook 7H9).

e Drug Dilution: The test compound (Macozinone) is serially diluted in a 96-well microplate to
create a range of concentrations.

 Inoculation: The bacterial suspension is added to each well of the microplate containing the
drug dilutions. Control wells (no drug) are included.

 Incubation: The plate is sealed and incubated at 37°C for a period of 7-10 days.

o Resazurin Addition: A solution of resazurin dye is added to each well. Resazurin is blue and
non-fluorescent.

e Second Incubation: The plate is incubated for another 24-48 hours.

e Reading Results: Viable, metabolically active bacteria reduce the blue resazurin to pink,
fluorescent resorufin. The MIC is determined as the lowest drug concentration that prevents
this color change (i.e., the well remains blue).
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Start: In Vivo Efficacy Model
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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